Prothipendyl hydrochloride monohydrate
Overview
Description
Prothipendyl hydrochloride monohydrate, also known as azapromazine or phrenotropin, is a compound belonging to the azaphenothiazine group. It is primarily used as an anxiolytic, antiemetic, and antihistamine. This compound is marketed in Europe under brand names such as Dominal, Timovan, and Tolnate, and is used to treat anxiety and agitation in psychotic syndromes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of prothipendyl hydrochloride monohydrate involves the reaction of 1-azaphenothiazine with 3-dimethylaminopropyl chloride in the presence of a sodium hydride suspension . The reaction conditions typically include:
Temperature: Room temperature
Solvent: Anhydrous conditions
Catalyst: Sodium hydride
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Mixing: Combining the reactants in large reactors.
Reaction: Maintaining controlled temperature and pressure conditions.
Purification: Using crystallization and filtration techniques to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: Prothipendyl hydrochloride monohydrate undergoes various chemical reactions, including:
Oxidation: Conversion to its sulfoxide form using oxidizing agents like potassium caroate.
Reduction: Reduction reactions are less common but can involve hydrogenation under specific conditions.
Substitution: Nucleophilic substitution reactions involving the nitrogen atom in the tricyclic ring system.
Common Reagents and Conditions:
Oxidation: Potassium caroate, sulfuric acid
Reduction: Hydrogen gas, palladium catalyst
Substitution: Alkyl halides, sodium hydride
Major Products:
Oxidation: Prothipendyl sulfoxide
Reduction: Reduced forms of prothipendyl
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Prothipendyl hydrochloride monohydrate has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studying azaphenothiazine derivatives and their chemical properties.
Biology: Investigated for its effects on neurotransmitter systems and potential neuroprotective properties.
Medicine: Utilized in clinical trials for treating conditions like dementia, depression, schizophrenia, anxiety disorders, and psychosomatic disorders
Industry: Employed in the formulation of pharmaceutical products for its anxiolytic and antiemetic properties.
Mechanism of Action
Prothipendyl hydrochloride monohydrate exerts its effects primarily through its action on neurotransmitter receptors. It is a weaker dopamine receptor antagonist compared to other phenothiazines, which explains its lack of antipsychotic effects . The compound also interacts with histamine receptors, contributing to its antihistamine properties. The molecular targets and pathways involved include:
Dopamine Receptors: Partial antagonism
Histamine Receptors: Antagonism leading to antiemetic effects
Comparison with Similar Compounds
Prothipendyl hydrochloride monohydrate is unique due to its specific substitution of a carbon atom with a nitrogen atom in the tricyclic ring system, distinguishing it from similar compounds like promazine . Other similar compounds include:
Promazine: Differing by one carbon atom in the ring system
Chlorpromazine: Another phenothiazine derivative with stronger antipsychotic effects
Trifluoperazine: A phenothiazine with potent antipsychotic properties
Biological Activity
Prothipendyl hydrochloride monohydrate is a compound belonging to the phenothiazine class, primarily recognized for its antipsychotic properties. Recent research has expanded its profile, revealing diverse biological activities that may have therapeutic implications beyond its traditional use. This article explores the biological activity of this compound, focusing on its anticancer effects, mechanisms of action, and pharmacological properties based on various studies.
1. Anticancer Activity
Recent investigations have highlighted the anticancer potential of this compound. A study assessed its effects on several cancer cell lines, including glioblastoma (SNB-19), melanoma (C-32), breast cancer (MCF-7), and ductal carcinoma (T47D). The results indicated varying sensitivities among these cell lines:
Cell Line | IC50 (µg/mL) | Sensitivity |
---|---|---|
MCF-7 | 23.2 | Most sensitive |
C-32 | 28.1 | Most sensitive |
T47D | 32.3 | Resistant |
SNB-19 | 36.6 | Resistant |
Prothipendyl was found to be non-toxic to normal human fibroblast cells (HFF-1) with an IC50 greater than 50 µg/mL, contrasting sharply with cisplatin, which had an IC50 of 8.2 µg/mL .
The mechanisms underlying the anticancer effects of prothipendyl involve alterations in gene expression related to cell proliferation and apoptosis. Notably, the compound significantly influenced the mRNA levels of several key genes:
- Histone H3 : Indicated a modification in chromatin structure.
- TP53 : A critical regulator in the cell cycle, showing decreased expression.
- CDKN1A : Marked reduction suggests potential involvement in cell cycle arrest.
- BCL-2 : Decline in expression linked to apoptosis induction.
These findings suggest that prothipendyl may induce apoptosis through modulation of these pathways .
3. Pharmacological Properties
Prothipendyl exhibits a range of pharmacological activities beyond its anticancer effects:
- Antibacterial and Antiviral : Demonstrated efficacy against various pathogens.
- Anti-inflammatory : Potential applications in inflammatory diseases.
- Cholinesterase Inhibition : Implications for neurodegenerative disorders such as Alzheimer's disease.
- Antioxidant Activity : May protect against oxidative stress .
4. Clinical Relevance and Case Studies
While laboratory studies provide promising insights into the biological activity of this compound, clinical studies are essential for validating these findings. Current clinical trials are exploring its efficacy in various settings, particularly concerning its safety profile and therapeutic outcomes in cancer patients .
Properties
IUPAC Name |
N,N-dimethyl-3-pyrido[3,2-b][1,4]benzothiazin-10-ylpropan-1-amine;hydrate;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3S.ClH.H2O/c1-18(2)11-6-12-19-13-7-3-4-8-14(13)20-15-9-5-10-17-16(15)19;;/h3-5,7-10H,6,11-12H2,1-2H3;1H;1H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YATJECIBCQMRMY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C2=CC=CC=C2SC3=C1N=CC=C3.O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80220426 | |
Record name | Prothipendyl hydrochloride monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80220426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70145-94-7 | |
Record name | Prothipendyl hydrochloride monohydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070145947 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Prothipendyl hydrochloride monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80220426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PROTHIPENDYL HYDROCHLORIDE MONOHYDRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9G1ILH80SA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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